Cynaustine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cynaustine is a pyrrolizidine alkaloid isolated from the plant Cynoglossum australe. It is one of the several alkaloids found in this plant, along with cynaustraline and amabiline . Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities.
Preparation Methods
Cynaustine can be isolated from Cynoglossum australe through extraction and purification processes. The isolation involves the use of organic solvents to extract the alkaloids from the plant material, followed by chromatographic techniques to purify the compound . The synthetic routes for this compound involve the esterification of (+)-supinidine with viridifloric acid .
Chemical Reactions Analysis
Cynaustine undergoes various chemical reactions typical of pyrrolizidine alkaloids. These reactions include:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrolizidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Cynaustine has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, which can provide insights into the behavior of pyrrolizidine alkaloids.
Biology: In biological research, this compound is used to study the effects of pyrrolizidine alkaloids on living organisms, including their toxicity and potential therapeutic applications.
Medicine: this compound’s potential medicinal properties are explored, particularly its effects on liver function and its potential use in treating certain diseases.
Mechanism of Action
The mechanism of action of cynaustine involves its interaction with cellular proteins and enzymes. This compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function. This interaction can disrupt cellular processes and lead to cytotoxic effects. The molecular targets of this compound include enzymes involved in DNA replication and repair, which can result in genotoxic effects .
Comparison with Similar Compounds
Cynaustine is structurally similar to other pyrrolizidine alkaloids such as amabiline and supinine. These compounds share a common pyrrolizidine core but differ in their esterifying acids and substituents. This compound is unique due to its specific esterification with viridifloric acid, which distinguishes it from other similar compounds . Other similar compounds include heleurine, absouline, isoabsouline, anchustrigosine, assamicadine, bohemamine, and callimorphine .
Properties
IUPAC Name |
3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4.ClH/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16;/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZXZAXZQOMXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[NH+]2C1CCC2)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.